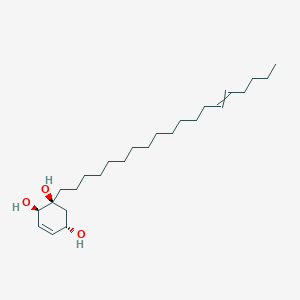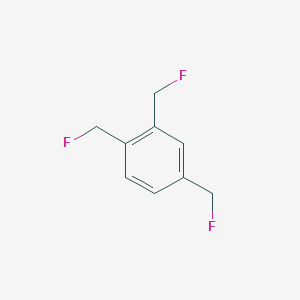
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a long-chain alkene and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexene ring, followed by the introduction of the nonadec-14-en-1-yl group through a series of coupling reactions. The hydroxyl groups are then introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The process would be optimized to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The alkene group can be reduced to form a saturated alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Acidic or basic conditions, depending on the desired product.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated alkanes.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry
In industrial applications, this compound might be used in the formulation of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to specific receptors or enzymes, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,4S)-2-(Nonadec-14-en-1-yl)cyclohex-5-ene-1,2,4-triol can be compared to other cyclohexene derivatives with long-chain alkyl groups and hydroxyl substitutions.
- Similar compounds might include this compound analogs with variations in the length of the alkyl chain or the position of the hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of both a long-chain alkene and multiple hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917510-31-7 |
|---|---|
Molekularformel |
C25H46O3 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
(1R,2S,4S)-2-nonadec-14-enylcyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C25H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25(28)22-23(26)19-20-24(25)27/h5-6,19-20,23-24,26-28H,2-4,7-18,21-22H2,1H3/t23-,24-,25+/m1/s1 |
InChI-Schlüssel |
QCIYUROEMBDMBO-SDHSZQHLSA-N |
Isomerische SMILES |
CCCCC=CCCCCCCCCCCCCC[C@@]1(C[C@@H](C=C[C@H]1O)O)O |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCCCC1(CC(C=CC1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-diethyl ester](/img/structure/B12617315.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B12617324.png)
![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)


![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)



![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)

